molecular formula C10H16N2O B2942312 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile CAS No. 2034284-88-1

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile

Cat. No.: B2942312
CAS No.: 2034284-88-1
M. Wt: 180.251
InChI Key: NRWCNUGZJJUNMY-UHFFFAOYSA-N
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Description

Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines . The compound you mentioned seems to be a derivative of azetidine, with additional functional groups attached to it.


Chemical Reactions Analysis

The chemical reactions involving “1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile” would depend on the specific functional groups present in the compound. Azetidines in general can participate in a variety of chemical reactions due to their ring strain and basicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Azetidines are generally liquids at room temperature and have a strong odor of ammonia .

Scientific Research Applications

Synthesis and Reactions

  • The direct cyclization of related compounds has led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its derivatives, showcasing a route to functionalized cyclopropanes and azetidine derivatives. These processes include remarkable rearrangements into azetidine and oxazine derivatives, highlighting the chemical versatility of such compounds (Aelterman et al., 1999).

Three-Component Reactions

  • A novel stereospecific three-component reaction of aziridines and azetidines with arynes and acetonitrile developed N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These are precursors and congeners of bioactive compounds, demonstrating the utility of these structures in medicinal chemistry (Stephens et al., 2013).

Antiviral Applications

  • The synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from related precursors for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1) indicates the potential of these compounds in therapeutic applications (Shamroukh et al., 2007).

Catalytic Applications

  • Research into the catalytic polymerization of cyclic amines, specifically azetidine, reveals its transformation into polymers with various amino functions. This highlights azetidine's role in polymer chemistry and potential applications in materials science (Schacht & Goethals, 1974).

Enantioselective Biotransformations

  • The enantioselective biotransformations of racemic azetidine-2-carbonitriles catalyzed by Rhodococcus erythropolis AJ270 whole cell catalyst, yielding azetidine-2-carboxylic acids and their amide derivatives, demonstrate the enantioselective potential of microbial catalysis in producing chiral compounds (Leng et al., 2009).

Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)4-9(13)12-6-8(5-11)7-12/h8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWCNUGZJJUNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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